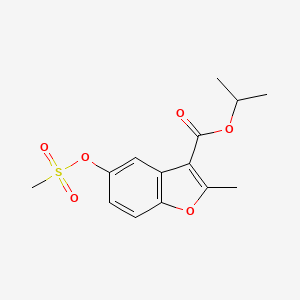

Isopropyl 2-methyl-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate

Description

Isopropyl 2-methyl-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate is a benzofuran derivative characterized by a methylsulfonyloxy substituent at the 5-position of the benzofuran core and an isopropyl ester group at the 3-position.

Properties

IUPAC Name |

propan-2-yl 2-methyl-5-methylsulfonyloxy-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O6S/c1-8(2)18-14(15)13-9(3)19-12-6-5-10(7-11(12)13)20-21(4,16)17/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHENFRIVAIVCFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OS(=O)(=O)C)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-methyl-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate typically involves multiple steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification reactions, often using isopropyl alcohol and carboxylic acids in the presence of acid catalysts.

Sulfonylation: The methylsulfonyl group is added through sulfonylation reactions, typically using reagents like methylsulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of bases such as triethylamine.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Isopropyl 2-methyl-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Isopropyl 2-methyl-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

*Calculated based on the molecular formula inferred from the structure.

Key Comparative Insights

Substituent Reactivity and Electronic Effects Methylsulfonyloxy Group: The sulfonate ester in the target compound is strongly electron-withdrawing, which may stabilize negative charges or facilitate nucleophilic displacement reactions compared to the neutral esters in the analogs . This property is critical in prodrug design or catalytic processes. Isobutyryloxy and 2-Methylbenzoyloxy Groups: These substituents are less polar and more lipophilic, favoring membrane permeability in bioactive compounds.

Molecular Weight and Solubility The target compound (336 g/mol) has a lower molecular weight than the 2-methylbenzoyloxy analog (352 g/mol) , suggesting better solubility in polar solvents. However, the sulfonate group’s polarity may reduce solubility in nonpolar media compared to the aliphatic isobutyryloxy derivative .

Synthetic and Industrial Relevance

- The methylsulfonyloxy group is synthetically versatile, often used as a leaving group or activating moiety. In contrast, the isobutyryloxy and benzoyloxy analogs are more stable esters, commonly employed in fragrance or polymer industries .

- The commercial availability of the 2-methylbenzoyloxy analog via Dayang Chem highlights its industrial scalability, while the target compound’s synthetic route may require specialized sulfonation conditions .

Biological Implications No direct biological data are available for the target compound. However, sulfonate esters are known for their role in enzyme inhibition (e.g., sulfonamide drugs), whereas benzofurans with aromatic esters (e.g., ) are explored as anti-inflammatory or antimicrobial agents .

Biological Activity

Isopropyl 2-methyl-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate (C15H18O4S) is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological properties of this compound, drawing upon various research findings and case studies.

Synthesis and Structural Characteristics

The compound is synthesized through the oxidation of isopropyl 2-(5-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate using 3-chloroperoxybenzoic acid. The resulting structure features a benzofuran moiety with a methylsulfonyl group, which is crucial for its biological activity. The crystal structure analysis reveals stabilization through intermolecular π–π interactions and C—H⋯π interactions, indicating a complex three-dimensional arrangement that may influence its reactivity and interactions with biological targets .

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is essential in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Activity

The compound has shown promise in anti-inflammatory applications. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines and reduce inflammatory responses in cellular models. For instance, related compounds have demonstrated inhibition of prostaglandin synthesis at low concentrations, indicating potential therapeutic benefits in treating inflammatory conditions .

Cytotoxicity Studies

Cytotoxicity assessments reveal that this compound exhibits low cytotoxicity towards normal cells while maintaining potent activity against various cancer cell lines. This selective toxicity is crucial for developing effective cancer therapies with minimal side effects .

Case Study 1: Cancer Cell Line Inhibition

In a study examining the effects of similar benzofuran derivatives on cancer cell lines, it was found that these compounds could induce apoptosis in malignant cells while sparing healthy cells. The mechanism involved the activation of caspase pathways, leading to programmed cell death. This suggests potential for developing targeted cancer therapies based on the structural framework of this compound.

Case Study 2: In Vivo Anti-inflammatory Effects

In animal models of arthritis, derivatives of this compound demonstrated significant reductions in joint inflammation and pain scores compared to control groups. These findings support the hypothesis that benzofuran derivatives may serve as effective anti-inflammatory agents in clinical settings .

Comparative Analysis of Biological Activities

| Property | This compound | Similar Compounds |

|---|---|---|

| Antioxidant Activity | Moderate to high | High |

| Anti-inflammatory Activity | Significant reduction in cytokine levels | Variable |

| Cytotoxicity | Low towards normal cells; high towards cancer cells | Varies |

Q & A

Q. What are the key steps in synthesizing Isopropyl 2-methyl-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate?

The synthesis typically involves:

- Core benzofuran formation : Cyclization of substituted phenols with propargyl alcohols under acidic conditions to construct the benzofuran core.

- Sulfonylation : Introduction of the methylsulfonyl group via nucleophilic substitution or Mitsunobu reaction, using methylsulfonyl chloride and a base like triethylamine.

- Esterification : Reaction of the carboxylic acid intermediate with isopropanol under acid catalysis (e.g., H₂SO₄) to form the isopropyl ester. Reaction conditions (temperature, solvent polarity, and pH) must be tightly controlled to ensure >80% yield and >95% purity .

Q. Which analytical techniques are essential for characterizing this compound?

Standard methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and esterification (e.g., δ 1.2–1.4 ppm for isopropyl methyl groups).

- Mass spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~352).

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. How is the compound’s stability evaluated under varying storage conditions?

Stability studies involve:

- Accelerated degradation tests : Exposure to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 4–12 weeks.

- Analytical monitoring : HPLC and NMR to detect hydrolysis of the ester or sulfonate groups. Optimal storage is in inert atmospheres at -20°C, with desiccants to prevent moisture absorption .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfonylation?

Critical factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the hydroxyl group.

- Temperature control : Reactions at 0–5°C minimize side reactions (e.g., over-sulfonylation).

- Catalyst use : DMAP (4-dimethylaminopyridine) improves coupling efficiency in Mitsunobu reactions .

Q. What methodologies are used to assess its interaction with biological targets?

Advanced approaches include:

- Molecular docking : Simulations with proteins like COX-2 or kinases to predict binding affinity (e.g., Glide or AutoDock Vina).

- Enzyme inhibition assays : IC₅₀ determination via fluorogenic substrates (e.g., caspase-3 assays for apoptosis studies).

- Cell-based assays : Cytotoxicity profiling using MTT or Annexin V/PI staining in cancer cell lines (e.g., HepG2, MCF-7) .

Q. How do structural modifications influence its bioactivity?

SAR studies reveal:

- Methylsulfonyl group : Critical for hydrogen bonding with enzymatic active sites (e.g., sulfonamide-based drugs targeting carbonic anhydrase).

- Isopropyl ester : Enhances lipophilicity (logP ~2.8), improving membrane permeability compared to ethyl/methyl esters.

- Benzofuran core : Rigidity contributes to selective binding; bromine substitution at position 6 increases anticancer potency .

Q. What strategies resolve contradictions in reported biological data?

Discrepancies (e.g., varying IC₅₀ values across studies) are addressed by:

- Standardized protocols : Uniform cell lines, incubation times, and solvent controls (e.g., DMSO <0.1%).

- Metabolic stability testing : Liver microsome assays to identify rapid degradation pathways.

- Orthogonal assays : Cross-validation using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

Q. How is [3,3]-sigmatropic rearrangement applied in synthesizing analogs?

Cascade reactions using:

- Claisen rearrangement : To generate substituted benzofurans from allyl vinyl ether precursors.

- Aromatization : Oxidative steps (e.g., DDQ or MnO₂) stabilize the fused ring system. This method enables rapid diversification for SAR libraries .

Q. What computational tools predict its ADMET properties?

Tools like SwissADME and ADMETlab 2.0 evaluate:

- Absorption : Caco-2 permeability (>5 × 10⁻⁶ cm/s).

- Toxicity : AMES test predictions for mutagenicity.

- Metabolism : CYP450 isoform interactions (e.g., CYP3A4 inhibition risk) .

Q. How is the compound optimized for in vivo studies?

- Prodrug design : Phosphorylation of the carboxylate group to enhance solubility.

- Pharmacokinetic profiling : Rodent studies to determine t₁/₂, Cmax, and bioavailability (>30% via IP administration).

- Formulation : Nanoemulsions or liposomes to improve plasma stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.